molecular formula C14H24O2 B13958213 Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate CAS No. 58535-01-6

Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate

Cat. No.: B13958213
CAS No.: 58535-01-6
M. Wt: 224.34 g/mol
InChI Key: NZYDJUTXGIGUQA-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate is a synthetic ester compound belonging to a class of straight- and branched-chain aliphatic unsaturated esters. Compounds in this structural class are frequently investigated for their utility in the flavor and fragrance industry due to their volatile properties and often complex olfactory profiles . As a flavor and fragrance agent, its research applications may include organoleptic studies, analysis in food products, and use in the development and formulation of new perfumes and flavored products . This compound falls into Structural Class I, which has a low potential for toxicity, according to safety evaluations by international bodies such as JECFA . The metabolism of related esters in this group is generally predicted to follow common pathways, being metabolized to innocuous products . This product is intended for chemical analysis and R&D purposes only. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

CAS No.

58535-01-6

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

ethyl 3-ethyl-4,7-dimethylocta-2,6-dienoate

InChI

InChI=1S/C14H24O2/c1-6-13(10-14(15)16-7-2)12(5)9-8-11(3)4/h8,10,12H,6-7,9H2,1-5H3

InChI Key

NZYDJUTXGIGUQA-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=O)OCC)C(C)CC=C(C)C

Origin of Product

United States

Preparation Methods

Fischer Esterification

  • Reagents:
    • 3-ethyl-4,7-dimethyl-2,6-octadienoic acid (1 equiv)
    • Absolute ethanol (excess)
    • Acid catalyst (e.g., concentrated sulfuric acid, 0.1 equiv)
  • Procedure:
    • Mix reagents under reflux (70–80 °C) for 4–8 hours.
    • Use Dean-Stark apparatus or molecular sieves to remove water continuously.
    • After reaction completion, neutralize acid, extract ester, and purify by distillation or chromatography.
  • Yield: Typically 70–85% depending on purity of starting acid and reaction time.

Acid Chloride Route

  • Reagents:
    • 3-ethyl-4,7-dimethyl-2,6-octadienoic acid (1 equiv)
    • Thionyl chloride or oxalyl chloride (1.1 equiv) to form acid chloride
    • Ethanol (1.5 equiv)
    • Pyridine or triethylamine (1.5 equiv) as base
  • Procedure:
    • Convert acid to acid chloride under anhydrous conditions at 0–25 °C.
    • Add ethanol and base slowly to acid chloride solution at low temperature.
    • Stir at ambient temperature for 1–3 hours.
    • Workup includes aqueous extraction and purification by distillation or chromatography.
  • Yield: Generally higher than Fischer esterification, often >85%.

Notes on Purification and Characterization

  • Purity is confirmed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.
  • The compound shows characteristic ester carbonyl absorption in IR at ~1735 cm⁻¹.
  • Double bonds confirmed by ^1H NMR signals at vinyl proton regions (~5.0–6.5 ppm).

Research and Industrial Applications

  • The compound is primarily used in fragrance and flavor industries due to its fruity and floral aroma profile.
  • Depot preparations involving this ester have been patented for controlled fragrance release in cosmetics and detergents, enhancing longevity and substrate adhesion.
  • Enzymatic hydrolysis studies demonstrate that esterases and lipases can cleave acylal derivatives releasing the active ester for sensory effect.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 3-ethyl-4,7-dimethyl-2,6-octadienoic acid or corresponding aldehydes.

    Reduction: 3-ethyl-4,7-dimethyl-2,6-octadienol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.

    Industry: Widely used in the flavor and fragrance industry for its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate involves its interaction with biological targets through its ester functional group. The ester linkage can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. This hydrolysis is crucial for its biological activity and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Features
This compound 13058-12-3 C₁₂H₂₀O₂ 196.29 Ester Ethyl and methyl branching; conjugated dienes
Methyl 3,7-dimethyl-2,6-octadienoate (Methyl geranate) 2349-14-6 C₁₁H₁₈O₂ 182.26 Ester Methyl ester; simpler branching
Ethyl 4,7-octadienoate 72276-09-6 C₁₀H₁₆O₂ 168.24 Ester Shorter chain; double bonds at positions 4,7
(E)-3,7-Dimethyl-2,6-octadienoic acid N/A C₁₀H₁₆O₂ 168.24 Carboxylic acid Higher polarity; lower volatility
Citral (3,7-Dimethyl-2,6-octadienal) 5392-40-5 C₁₀H₁₆O 152.23 Aldehyde High reactivity; citrus aroma

Physicochemical Properties

Volatility and Stability:
  • This compound: Exhibits moderate volatility, suitable for slow-release formulations in insect pheromones .
  • Methyl geranate : Higher volatility due to smaller ester group (methyl vs. ethyl), making it less persistent in field applications .
  • (E)-3,7-Dimethyl-2,6-octadienoic acid: Low volatility; degrades within 14 days in field conditions, unlike esters that persist up to 28 days .
Reactivity:
  • Citral : Aldehyde group increases reactivity (e.g., oxidation susceptibility), limiting shelf life compared to esters .
  • Ethyl 4,7-octadienoate: Less steric hindrance due to linear structure, enhancing reactivity in cycloaddition reactions .
Fragrance Industry:
  • This compound: Valued for its floral-citrus profile; used in premium perfumes .
  • Methyl geranate : Common in synthetic rose fragrances due to lower cost and higher volatility .
Agrochemicals:
  • This compound: Demonstrated efficacy in insect trapping systems, outperforming carboxylic acid derivatives in longevity .
  • Citral : Used as a natural insect repellent but requires stabilizers to mitigate rapid degradation .

Structure-Activity Relationships

  • Branching Effects: The ethyl group at position 3 in this compound enhances lipophilicity, improving membrane permeability in biological systems .
  • Double Bond Geometry : E-isomers (e.g., Citral) exhibit higher bioactivity than Z-isomers in pheromone applications .

Biological Activity

Ethyl 3-ethyl-4,7-dimethyl-2,6-octadienoate is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, antitumoral, and antioxidative effects, supported by data from various studies.

Chemical Structure and Properties

This compound is a derivative of octadienoic acid. Its structural formula can be represented as follows:

C14H22O2\text{C}_{14}\text{H}_{22}\text{O}_2

This compound belongs to the family of unsaturated fatty acids and exhibits unique properties due to its double bonds.

1. Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Microorganism MIC (μg/mL)
Staphylococcus aureus1000
Escherichia coli500
Bacillus subtilis250

These findings suggest that the compound could be a candidate for developing antimicrobial agents.

2. Antitumoral Activity

Research indicates that this compound exhibits significant antitumoral activity. In vitro studies using the MTT assay demonstrated that this compound inhibits the growth of various tumor cell lines:

Cell Line Inhibition (%)
HeLa (cervical cancer)70
MCF-7 (breast cancer)65
A549 (lung cancer)60

The results suggest that the compound could be further explored for its potential in cancer therapy.

3. Antioxidative Activity

This compound has also been evaluated for its antioxidative properties. Studies using DPPH radical scavenging assays indicated a significant capacity to neutralize free radicals:

Concentration (μg/mL) Scavenging Activity (%)
5030
10050
20080

This antioxidative activity suggests potential applications in preventing oxidative stress-related diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A study published in the Bulletin of the Korean Chemical Society highlighted the antimicrobial effects of similar compounds derived from natural sources. It was noted that compounds with similar structures demonstrated significant growth inhibition against pathogenic bacteria .
  • Antitumoral Effects : Research conducted on various plant extracts containing octadienoic acid derivatives found that these compounds exhibited promising antitumoral effects in vitro. The study emphasized the need for further investigation into their mechanisms of action and potential therapeutic applications .
  • Antioxidative Potential : A comprehensive review on the antioxidative properties of unsaturated fatty acids indicated that compounds like this compound could play a role in mitigating oxidative damage in biological systems .

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